3-Descyano-3-ethoxycarbonyl Febuxostat, also known by its Chemical Abstracts Service number 2476465-11-7, is a derivative of Febuxostat, a medication primarily used to treat hyperuricemia associated with gout. This compound is characterized by its structural modifications that enhance its pharmacological properties and therapeutic efficacy. The molecular formula of 3-Descyano-3-ethoxycarbonyl Febuxostat is , with a molecular weight of approximately 363.43 g/mol .
The compound is synthesized through various chemical processes, which have been documented in patents and scientific literature. Its relevance in pharmaceutical applications stems from the need for effective uric acid-lowering agents, particularly in patients who are intolerant to traditional therapies .
3-Descyano-3-ethoxycarbonyl Febuxostat falls under the category of thiazole derivatives. It functions as a non-purine selective inhibitor of xanthine oxidase, an enzyme crucial in uric acid metabolism. This classification highlights its role in managing conditions related to elevated uric acid levels.
The synthesis of 3-Descyano-3-ethoxycarbonyl Febuxostat involves several steps, typically starting from readily available organic compounds. A notable method includes the reaction of 2-hydroxyl-5-cyanobenzaldehyde with sodium hydrosulfide in a solvent medium, leading to the formation of key intermediates that eventually yield the desired product .
Technical Details:
The structure of 3-Descyano-3-ethoxycarbonyl Febuxostat can be represented using various chemical notations:
CCOC(=O)c1cc(ccc1OCC(C)C)c2nc(C)c(s2)C(=O)O
InChI=1S/C18H21NO5S/c1-5-23-18(22)13-8-12(6-7-14(13)24-9-10(2)3)16-19-11(4)15(25-16)17(20)21/h6-8,10H,5,9H2,1-4H3,(H,20,21)
.The compound exhibits a thiazole ring structure which is integral to its biological activity. The presence of ethoxycarbonyl and cyano groups contributes to its pharmacological properties.
The chemical behavior of 3-Descyano-3-ethoxycarbonyl Febuxostat includes various reactions typical for thiazole derivatives:
Technical Details:
These reactions are facilitated by the inherent reactivity of the cyano and carbonyl groups within the molecular structure.
The mechanism by which 3-Descyano-3-ethoxycarbonyl Febuxostat exerts its pharmacological effects revolves around its inhibition of xanthine oxidase:
Data:
Pharmacodynamic studies indicate that this compound has a potent inhibitory effect on both oxidized and reduced forms of xanthine oxidase with an inhibition constant (Ki) value significantly lower than one nanomolar .
Relevant Data:
The high purity (>95%) indicates suitability for pharmaceutical applications where consistency and reliability are paramount .
3-Descyano-3-ethoxycarbonyl Febuxostat is primarily utilized in pharmaceutical research and development:
Retrosynthetic disconnection of 3-Descyano-3-ethoxycarbonyl Febuxostat (IUPAC: 2-(3-(ethoxycarbonyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid; CAS: 2476465-11-7) reveals two key synthons:
Formation of the 1,2,4-trisubstituted benzene intermediate presents significant regiochemical challenges. Two primary routes are evaluated:
Regioselectivity issues: Poor control over ortho vs. meta substitution relative to existing directors.
Friedel-Crafts Acylation + Reduction:Acylation using ethyl malonyl chloride or equivalent + AlCl₃ offers advantages:
Table 1: Alkylation vs. Acylation for Benzene Intermediate
Strategy | Rearrangement Risk | Regioselectivity | Poly-substitution Risk | Yield Stability |
---|---|---|---|---|
FC Alkylation | High (esp. 1° alkyl) | Moderate to Poor | High | Variable (<60%) |
FC Acylation | Negligible | High (meta-directing) | Low | Consistent (>75%) |
Optimal route: Protection-directed sequence.
While "uronic acid" isn't directly involved in this synthetic target, the principles of carboxylic acid activation and esterification are critical for installing the ethoxycarbonyl group and forming the thiazole-carboxylate linkage:
While stereocenters are absent, regioselectivity and minimizing racemization (if chiral auxiliaries used) are crucial:
Solvent: Non-coordinating, non-polar solvents (CH₂Cl₂, CS₂, nitrobenzene for very reactive systems) favor tight ion pairs and minimize electrophile decomposition. Nitrobenzene can enhance para selectivity but complicates isolation [4] [9].
Etherification (Isobutoxy installation):
Williamson Ether Synthesis: Phase-transfer conditions (K₂CO₃, TBAB, toluene/H₂O) or anhydrous (NaH, DMF) for halobenzene + isobutanol. Avoid protic solvents if using alkyl halides to prevent hydrolysis. Polar aprotic solvents (DMF, DMSO) accelerate SN₂ but require strict temperature control [3] [5].
Esterification (Ethoxycarbonyl installation):
Table 2: Solvent/Catalyst Systems for Key Steps
Reaction Step | Recommended Catalyst | Optimal Solvent | Critical Parameters |
---|---|---|---|
FC Acylation | AlCl₃ (1.1-1.3 eq) | CH₂Cl₂, ClCH₂CH₂Cl | Low T (0-5°C), slow electrophile addn. |
Etherification (Williamson) | NaH (1.2 eq), TBAB (cat.) | DMF (anhydrous), Toluene | Exclusion of H₂O, T < 60°C |
Ethyl Ester Formation | DCC (1.05 eq), DMAP (0.1 eq) | CH₂Cl₂, THF (anhydrous) | 0°C to RT, N₂ atmosphere |
Thiazole Cyclization | Pyridine (base/solvent) | Toluene, Acetonitrile | Reflux, moisture exclusion |
Optimization focus: Minimizing hydrolysis of sensitive groups (cyanide in precursors, esters) during synthesis requires rigorous anhydrous conditions and catalyst quenching protocols (e.g., aqueous workup at controlled pH) [3] [5].
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6